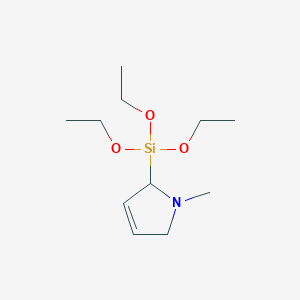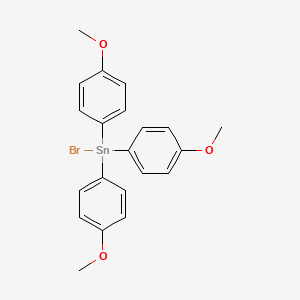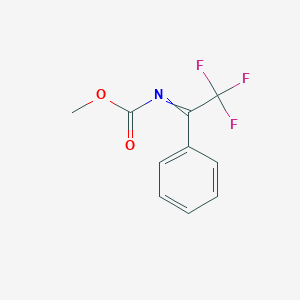
Methyl (2,2,2-trifluoro-1-phenylethylidene)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2,2,2-trifluoro-1-phenylethylidene)carbamate is a chemical compound with the molecular formula C10H10F3NO2 It is characterized by the presence of a trifluoromethyl group, a phenyl group, and a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2,2,2-trifluoro-1-phenylethylidene)carbamate typically involves the reaction of methyl carbamate with 2,2,2-trifluoro-1-phenylethylidene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2,2,2-trifluoro-1-phenylethylidene)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl (2,2,2-trifluoro-1-phenylethylidene)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a specialty chemical in various industrial processes.
Mecanismo De Acción
The mechanism of action of Methyl (2,2,2-trifluoro-1-phenylethylidene)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbamate group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The phenyl group contributes to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2,2,2-trifluoro-1-phenylethyl)carbamate
- 4-Methyl-N’-(2,2,2-trifluoro-1-phenylethylidene)benzenesulfonohydrazide
Uniqueness
Methyl (2,2,2-trifluoro-1-phenylethylidene)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity further distinguish it from similar compounds.
Propiedades
Número CAS |
125273-42-9 |
|---|---|
Fórmula molecular |
C10H8F3NO2 |
Peso molecular |
231.17 g/mol |
Nombre IUPAC |
methyl N-(2,2,2-trifluoro-1-phenylethylidene)carbamate |
InChI |
InChI=1S/C10H8F3NO2/c1-16-9(15)14-8(10(11,12)13)7-5-3-2-4-6-7/h2-6H,1H3 |
Clave InChI |
ZXRIWPFKTKGJCW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)N=C(C1=CC=CC=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(Propan-2-yl)oxy]-1,4-oxathiepane](/img/structure/B14282786.png)

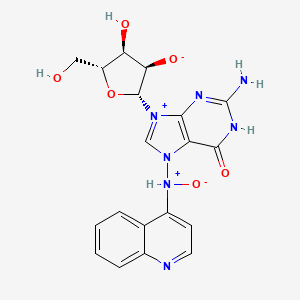
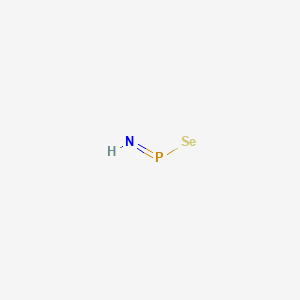
![2-[(Naphthalen-1-yl)oxy]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14282803.png)

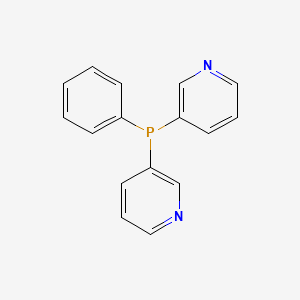



![N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14282864.png)
![Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate](/img/structure/B14282866.png)
